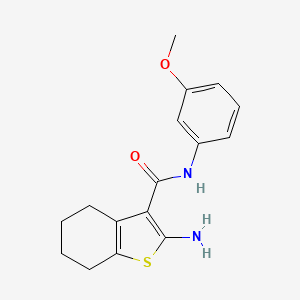

2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Beschreibung

This compound belongs to a class of benzothiophene-3-carboxamide derivatives characterized by a tetrahydrobenzothiophene core substituted with an amino group at position 2 and an aryl carboxamide at position 2. These derivatives are frequently explored for their cytostatic, antibacterial, and antifungal activities .

Eigenschaften

IUPAC Name |

2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-11-6-4-5-10(9-11)18-16(19)14-12-7-2-3-8-13(12)21-15(14)17/h4-6,9H,2-3,7-8,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNPOLNDQKHYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthesis

Starting Material : The synthesis begins with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Cyclocondensation : This compound undergoes cyclocondensation with aldehydes under reflux conditions in ethanol to form azomethine intermediates.

Coupling Reaction : The azomethine intermediates are then coupled with 3-methoxyaniline using carbodiimide-mediated amidation to yield the final product.

Suzuki-Miyaura Coupling

An alternative method involves the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds:

Reagents : An aryl halide (e.g., 3-methoxyphenyl bromide) is reacted with an organoboron compound in the presence of a palladium catalyst.

Conditions : This reaction typically requires controlled temperature and pressure to optimize yield and purity.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and expected yields for various synthetic routes:

| Synthetic Method | Key Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|

| Stepwise Synthesis | Aldehydes, Carbodiimide | Reflux in ethanol | 50-70 |

| Suzuki-Miyaura Coupling | Aryl halide, Organoboron compound | Palladium catalyst, heat | 60-80 |

Purification Techniques

Post-synthesis purification is crucial for obtaining high-purity compounds. Common techniques include:

Recrystallization : Effective for removing impurities based on solubility differences.

Chromatography : Utilized for separating components based on their interaction with the stationary phase.

Mechanistic Insights

Understanding the mechanisms involved in the synthesis of this compound can help optimize reaction conditions:

Electrophilic Aromatic Substitution

The methoxy group on the phenyl ring activates the aromatic system, favoring electrophilic substitution at the para position relative to the methoxy group.

Hydrolysis Reactions

The carboxamide group can undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Tetrahydro-1-benzothiophene-3-carboxylic acid + 3-Methoxyaniline |

| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salt of carboxylic acid + 3-Methoxyaniline |

Biological Activity

Research indicates that 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits significant biological activity:

Antimicrobial Properties

Benzothiophene derivatives have shown notable antibacterial and antifungal activities against various pathogens.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antidepressant Activity

Research indicates that derivatives of tetrahydrobenzothiophene compounds exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that these compounds can enhance neurogenesis and exert neuroprotective effects in animal models of depression.

1.2 Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various preclinical studies. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers. This property is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

1.3 Anticancer Potential

Recent investigations have highlighted the anticancer properties of 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. It has been shown to induce apoptosis in cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation. Its efficacy against specific types of tumors, such as breast and colon cancer, is under active investigation.

Preclinical Studies on Depression

A study conducted on rodent models demonstrated that administration of 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent effect on serotonin levels.

Anti-inflammatory Effects in Rheumatoid Arthritis

In a controlled study involving collagen-induced arthritis in rats, treatment with this compound led to a marked decrease in joint swelling and inflammatory markers compared to the control group. Histological examinations revealed reduced infiltration of inflammatory cells in joint tissues.

Anticancer Efficacy Against Breast Cancer

A recent study assessed the effects of 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on MCF-7 breast cancer cells. The findings showed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

Summary Table of Applications

| Application | Mechanism | Relevant Findings |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | Reduced depressive behaviors in rodent models |

| Anti-inflammatory | COX inhibition | Decreased joint inflammation in arthritis models |

| Anticancer | Induction of apoptosis | Inhibited proliferation in breast cancer cells |

Wirkmechanismus

The mechanism of action of 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Modifications to the Aryl Carboxamide Group

The aryl group at the carboxamide position significantly impacts bioactivity and molecular interactions. Key analogs include:

Mechanistic Insights:

Modifications to the Benzothiophene Core

Substituents on the tetrahydrobenzothiophene ring influence steric effects and conformational flexibility:

Mechanistic Insights:

Functional Group Additions

Incorporation of additional moieties expands pharmacological profiles:

Biologische Aktivität

2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

- IUPAC Name : 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Molecular Formula : C16H20N2O2S

- CAS Number : 4815-28-5

- Melting Point : 195-197 °C

- Density : 1.337 g/cm³ (predicted)

Biological Activity Overview

Research indicates that derivatives of 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit a range of biological activities including:

- Cytostatic Activity : Several studies have reported that this compound and its derivatives possess cytostatic properties, inhibiting the proliferation of cancer cells. The azomethine derivatives derived from this compound have shown significant antitumor effects in vitro .

- Anti-inflammatory Effects : Compounds similar to 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have demonstrated anti-inflammatory activity through various pathways including the inhibition of pro-inflammatory cytokines .

The mechanism by which 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can bind to receptors that modulate inflammatory responses.

Case Study 1: Antitumor Activity

A study focused on the synthesis of azomethine derivatives from 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide highlighted their cytostatic effects against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their potency against breast cancer cells .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory potential of this compound in a murine model of inflammation. The findings suggested that treatment with the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a promising therapeutic avenue for inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The compound is typically synthesized via condensation reactions. A standard approach involves reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with substituted aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in ethanol under reflux. The reaction is monitored by thin-layer chromatography (TLC), and products are purified via recrystallization or reverse-phase HPLC . For derivatives, acylation with anhydrides (e.g., succinic or maleic anhydride) in dichloromethane (DCM) is employed, followed by purification using methanol or column chromatography .

Q. How is the purity and structural integrity of this compound verified?

Structural confirmation relies on multimodal characterization:

- NMR spectroscopy : H and C NMR identify proton/carbon environments, with characteristic shifts for the methoxyphenyl group (δ ~3.8 ppm for OCH) and carboxamide NH (δ ~6.5–7.5 ppm) .

- HPLC : Purity (>95%) is confirmed using isocratic elution with acetonitrile-water (70:30) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <5 ppm .

Q. What biological activities are predicted for this compound?

Computational tools like PASS Online predict cytostatic, antitubercular, and anti-inflammatory activities. Experimental validation often involves in vitro assays:

- Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli .

- Cytostatic effects : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with improved bioactivity?

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Substituent electronic and steric effects are critical:

- Methoxy group position : Para-substitution on the phenyl ring enhances antimicrobial activity due to increased lipophilicity, while meta-substitution (as in the parent compound) favors cytostatic effects .

- Azomethine derivatives : Electron-withdrawing groups (e.g., -Cl) on the aldehyde component improve antimycobacterial activity by enhancing target binding .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- X-ray diffraction : Single-crystal analysis using SHELXL or WinGX reveals puckering in the tetrahydrobenzothiophene ring. For example, disordered cyclohexene conformers (major/minor occupancy) can explain discrepancies in NMR data .

- ORTEP-3 visualization : Graphical analysis of bond angles/planes identifies non-planar distortions, aiding in reconciling computational vs. experimental geometries .

Q. What strategies address contradictions between predicted and observed biological activities?

- Dose-response profiling : PASS Online predictions may overestimate activity at low concentrations; IC validation across multiple concentrations refines efficacy thresholds .

- Off-target screening : Use kinase or receptor-binding assays to identify unintended interactions that mask primary activity .

Methodological Notes

- Spectral Analysis : Always compare experimental NMR shifts with density functional theory (DFT)-calculated values to detect solvation or tautomeric effects .

- Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to grow single crystals for unambiguous structural assignment .

- Data Reproducibility : Replicate syntheses ≥3 times with independent purification batches to confirm yield/purity consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.